![molecular formula C17H15N3O2S B4088458 3-(1,3-benzodioxol-5-yl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B4088458.png)
3-(1,3-benzodioxol-5-yl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole
Overview
Description
3-(1,3-benzodioxol-5-yl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of triazole derivatives, which have shown promising results in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole is not yet fully understood. However, studies have suggested that this compound may exert its therapeutic effects by inhibiting specific enzymes or proteins involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,3-benzodioxol-5-yl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole has significant biochemical and physiological effects on various biological systems. For instance, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses.
Advantages and Limitations for Lab Experiments
3-(1,3-benzodioxol-5-yl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity, which makes it an ideal candidate for drug development. However, this compound also has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 3-(1,3-benzodioxol-5-yl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole. Some of the most promising areas of research include the development of new analogs with improved pharmacological properties, the elucidation of its mechanism of action, and the evaluation of its efficacy in preclinical and clinical studies. Additionally, this compound can also be explored for its potential applications in other fields, such as agriculture, environmental science, and others.
In conclusion, 3-(1,3-benzodioxol-5-yl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole is a promising compound that has shown significant potential in various fields of scientific research. Its unique chemical structure and biological properties make it an attractive candidate for drug development and other applications. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown significant potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and others.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-benzylsulfanyl-4-methyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-20-16(13-7-8-14-15(9-13)22-11-21-14)18-19-17(20)23-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFLKNRYBDXHNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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